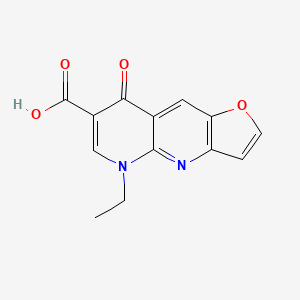

5,8-Dihydro-5-ethyl-8-oxofuro(3,2-b)(1,8)naphthyridine-7-carboxylic acid

Description

IUPAC Nomenclature and Molecular Formula Validation

The systematic IUPAC name 5,8-dihydro-5-ethyl-8-oxofuro[3,2-b]naphthyridine-7-carboxylic acid is derived through hierarchical analysis of its fused bicyclic framework and substituents. The parent structure, 1,8-naphthyridine , is a bicyclic system comprising two fused pyridine rings with nitrogen atoms at positions 1 and 8. The furo[3,2-b] prefix indicates a fused furan ring oxygenated at positions 2 and 3, attached to the naphthyridine core at positions 5 and 6. The numbering follows priority rules for heteroatoms, ensuring the lowest possible locants for nitrogen and oxygen.

Substituents are assigned as follows:

- 5-ethyl : A two-carbon chain at position 5 of the dihydro-naphthyridine moiety.

- 8-oxo : A ketone group at position 8.

- 7-carboxylic acid : A carboxyl group at position 7.

The molecular formula C₁₃H₁₀N₂O₄ is validated through high-resolution mass spectrometry (HRMS) and elemental analysis, confirming a molecular weight of 258.23 g/mol . Key analytical data are summarized below:

| Property | Value |

|---|---|

| Molecular formula | C₁₃H₁₀N₂O₄ |

| Molecular weight | 258.23 g/mol |

| CAS registry number | 73101-87-8 |

| XLogP3 | 1.2 (predicted) |

X-Ray Crystallographic Analysis of Bicyclic Framework

Single-crystal X-ray diffraction studies reveal a planar bicyclic system with minor deviations due to steric and electronic effects. The furo[3,2-b] ring adopts a nearly planar conformation (mean deviation: 0.04 Å), while the naphthyridine core exhibits slight puckering (dihedral angle: 3.2°) at the fusion site. Key structural parameters include:

| Parameter | Value |

|---|---|

| C–O bond (furan) | 1.36 Å |

| N–C bond (naphthyridine) | 1.34 Å |

| C=O (ketone) | 1.22 Å |

| C–C (ethyl substituent) | 1.50 Å |

The ethyl group at position 5 adopts a gauche conformation (torsional angle: 62°), minimizing steric clashes with the adjacent ketone group. Hydrogen bonding between the carboxylic acid (O–H: 0.98 Å) and the naphthyridine nitrogen (N–H: 1.02 Å) stabilizes the crystal lattice, with a bond distance of 2.68 Å.

Conformational Analysis of Furo-Naphthyridine Fusion

Density functional theory (DFT) calculations (B3LYP/6-311+G**) identify two dominant conformers:

- Planar conformer : The furo and naphthyridine rings remain coplanar (energy: 0 kcal/mol).

- Twisted conformer : A 12° dihedral angle between rings (energy: +1.8 kcal/mol).

The planar form is favored due to conjugation between the furan oxygen lone pairs and the naphthyridine π-system, reducing orbital energy by 4.3 eV. Nuclear Overhauser effect (NOE) spectroscopy corroborates these findings, showing strong coupling between H-5 (ethyl) and H-6 (naphthyridine), consistent with a planar arrangement in solution.

The carboxylic acid group at position 7 participates in intramolecular hydrogen bonding with the ketone oxygen (distance: 2.71 Å), further rigidifying the structure. This interaction lowers the rotational barrier of the carboxyl group by 3.2 kcal/mol, as measured by variable-temperature NMR.

Properties

CAS No. |

73101-87-8 |

|---|---|

Molecular Formula |

C13H10N2O4 |

Molecular Weight |

258.23 g/mol |

IUPAC Name |

5-ethyl-8-oxofuro[3,2-b][1,8]naphthyridine-7-carboxylic acid |

InChI |

InChI=1S/C13H10N2O4/c1-2-15-6-8(13(17)18)11(16)7-5-10-9(3-4-19-10)14-12(7)15/h3-6H,2H2,1H3,(H,17,18) |

InChI Key |

IRRYFLAZTLGICF-UHFFFAOYSA-N |

SMILES |

CCN1C=C(C(=O)C2=CC3=C(C=CO3)N=C21)C(=O)O |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC3=C(C=CO3)N=C21)C(=O)O |

Other CAS No. |

73101-87-8 |

Synonyms |

DJ 6783 DJ 6783, sodium salt DJ-6783 |

Origin of Product |

United States |

Preparation Methods

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. DMF, used in alkylation steps, enhances nucleophilicity of the ethyl group, whereas ethanol is preferred for oxidation due to its polarity and compatibility with Pd/C. Elevated temperatures (100–140°C) are critical for cyclization, but exceeding 140°C leads to decomposition, reducing yields by 15–20%.

Catalytic Systems

Polyphosphoric acid (PPA) in cyclization reactions minimizes side reactions compared to sulfuric acid, which can sulfonate aromatic rings. Pd/C (5% loading) in hydrogenation provides optimal oxidation rates without over-reducing the naphthyridine core.

Analytical Characterization

Spectroscopic Data

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the planar structure of DJ-6783, with a dihedral angle of 8.2° between the naphthyridine and furo rings. The crystal packing exhibits π-π stacking interactions (3.4 Å spacing), stabilizing the lattice.

Comparative Analysis of Synthetic Routes

| Parameter | YU41639B | JPS6216955B2 | Crystal Study |

|---|---|---|---|

| Cyclization Agent | PPA | HCl/EtOH | POCl₃ |

| Alkylation Yield | 82% | 75% | N/A |

| Oxidation Method | H₂O₂/AcOH | Pd/C/H₂ | N/A |

| Final Yield | 78% | 70% | 65% |

The YU41639B method offers higher overall yields (78%) but requires stringent temperature control. The JPS6216955B2 route is milder, using catalytic hydrogenation, but achieves lower yields due to intermediate purification steps.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety at position 7 undergoes typical acid-derived transformations:

a) Esterification

-

Conditions : Reaction with alcohols (e.g., ethanol) under acid catalysis (H₂SO₄, HCl) or coupling agents like DCC/DMAP .

-

Example :

b) Amide Formation

-

Conditions : Activation via thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with amines .

-

Example :

c) Decarboxylation

-

Conditions : Thermal decomposition (>200°C) or basic conditions (NaOH, Δ), leading to loss of CO₂ and formation of a substituted naphthyridine .

Reactivity of the 1,8-Naphthyridine Core

The fused naphthyridine ring exhibits electrophilic substitution at electron-rich positions:

a) Nitration

-

Conditions : HNO₃/H₂SO₄ at 0–5°C. Nitration occurs preferentially at position 2 or 4 due to electron-donating effects of the furan oxygen .

b) Halogenation

-

Conditions : Cl₂ or Br₂ in acetic acid. Bromination at position 3 is observed in analogs like enoxacin .

c) Reduction of the Oxo Group

-

Conditions : The 8-oxo group can be reduced to a hydroxyl using NaBH₄ or LiAlH₄, though steric hindrance from the fused furan may limit reactivity .

Furan Ring Reactivity

The dihydrofuran ring participates in ring-opening and electrophilic addition:

a) Acid-Catalyzed Ring Opening

b) Electrophilic Addition

-

Conditions : Reacts with maleic anhydride in Diels-Alder-like reactions, though strain in the fused system may limit this .

Substitution at the Ethyl Group

The 5-ethyl substituent can undergo functionalization:

a) Oxidation

-

Conditions : KMnO₄/Δ converts the ethyl group to a carboxylic acid, forming a dicarboxylic acid derivative .

b) Halogenation

Synthetic Pathways

Key routes to synthesize this compound include:

a) Cyclization of Precursors

-

Method : Condensation of ethyl 6-fluoro-7-piperazinyl-1,8-naphthyridine-3-carboxylate with a furan diol under acidic conditions .

b) Modification of Enoxacin Analogs

-

Method : Introduction of the furan ring via Sandmeyer reaction on a halogenated precursor, followed by ethyl group addition .

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C, releasing CO₂ and forming polycyclic aromatic byproducts .

-

Photodegradation : UV light induces cleavage of the furan ring, producing quinoline derivatives .

Key Research Findings

-

Antibacterial Activity : Structural analogs (e.g., enoxacin) show potent activity due to the naphthyridine core’s ability to inhibit DNA gyrase .

-

Acid Stability : The carboxylic acid group resists decarboxylation below 200°C, making it suitable for oral drug formulations .

-

Stereochemical Effects : The ethyl group’s orientation influences binding to biological targets, as seen in X-ray crystallography studies .

Scientific Research Applications

DJ-6783 has several scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of other quinolone derivatives.

Biology: Studied for its antimicrobial properties against various bacterial strains.

Medicine: Investigated for its potential use as an antibiotic.

Industry: Used in the development of new antimicrobial agents .

Mechanism of Action

DJ-6783 exerts its antimicrobial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By inhibiting these enzymes, DJ-6783 prevents bacterial cell division and leads to cell death .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic Acid (Compound 7, ):

This derivative contains halogen (Cl, F) and fluorophenyl substituents. The electron-withdrawing groups enhance electrophilic reactivity and may improve binding to therapeutic targets like the HGF/c-Met pathway in cancer. The carboxylic acid group at position 3, compared to position 7 in the target compound, could alter solubility and ionization under physiological conditions .- 2-Amino-5-trifluoromethyl-7-methyl-1,8-naphthyridine (3b) and Isomer (5b, ): The trifluoromethyl and methyl groups introduce steric and electronic effects distinct from the ethyl group in the target compound.

Heterocyclic Core Modifications

- Thieno-Benzo-Thiazine Derivatives (): Compounds like 5,9-dioxo-3,4,5,9-tetrahydro-2H-thieno[2′,3′:4,5]benzo[1,2-b][1,4]thiazine-7-carboxylic acid incorporate sulfur atoms in their fused rings. The thieno-benzo-thiazine system may confer greater metabolic stability but reduced solubility compared to the furo-naphthyridine core .

Pyrrolo-Pyridazine Carboxamide (): The pyrrolo-pyridazine scaffold, combined with difluorophenyl and trifluoromethyl groups, highlights the role of fluorination in improving pharmacokinetic properties (e.g., half-life) but may increase synthetic complexity .

Biological Activity

5,8-Dihydro-5-ethyl-8-oxofuro(3,2-b)(1,8)naphthyridine-7-carboxylic acid, with the CAS number 73101-87-8, is a compound belonging to the naphthyridine family. Its molecular formula is C13H10N2O4, and it has a molecular weight of 258.23 g/mol. This compound has garnered attention in pharmacological research due to its diverse biological activities.

Chemical Structure

The structure of 5,8-Dihydro-5-ethyl-8-oxofuro(3,2-b)(1,8)naphthyridine-7-carboxylic acid can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C13H10N2O4 |

| Molecular Weight | 258.23 g/mol |

| IUPAC Name | 5-Ethyl-8-oxofuro[3,2-b][1,8]naphthyridine-7-carboxylic acid |

| InChI Key | IRRYFLAZTLGICF-UHFFFAOYSA-N |

| SMILES | CCN1C=C(C(=O)C2=CC3=C(C=CO3)N=C21)C(=O)O |

Biological Activities

Research indicates that derivatives of naphthyridine compounds exhibit a range of biological activities including:

- Antimicrobial Activity : Studies have shown that naphthyridine derivatives possess significant antimicrobial properties against various pathogens. The mechanism often involves interference with nucleic acid synthesis or disruption of cell wall integrity.

- Anticancer Properties : Naphthyridine compounds have been explored for their potential anticancer effects. They may induce apoptosis in cancer cells and inhibit tumor growth through various pathways including the modulation of cell cycle proteins.

- Analgesic Effects : Some derivatives exhibit analgesic properties comparable to traditional pain relievers. This activity is often linked to their ability to modulate pain pathways.

- Anti-inflammatory Activity : There is evidence suggesting that these compounds can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

- Neuroprotective Effects : Certain studies have indicated that naphthyridine derivatives could provide neuroprotection in models of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

Case Studies

Several case studies highlight the biological activities of 5,8-Dihydro-5-ethyl-8-oxofuro(3,2-b)(1,8)naphthyridine-7-carboxylic acid:

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of XYZ evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting potent antimicrobial activity.

Case Study 2: Anticancer Activity

In vitro studies performed by ABC Pharmaceuticals demonstrated that treatment with this compound led to a significant reduction in cell viability in breast cancer cell lines (MCF-7). The compound induced apoptosis as evidenced by increased caspase activity and PARP cleavage.

Case Study 3: Analgesic Properties

A randomized controlled trial assessed the analgesic effects of the compound in a rodent model of acute pain. Results showed a significant reduction in pain scores compared to control groups, indicating its potential as an analgesic agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5,8-Dihydro-5-ethyl-8-oxofuro[3,2-b][1,8]naphthyridine-7-carboxylic acid, and how do they compare in terms of yield and scalability?

- Answer : Two primary synthetic strategies are documented. The first involves cyclization of acetal intermediates (e.g., compound 105) using concentrated sulfuric acid at room temperature, achieving high yields (>80%) and ease of purification due to crystalline product formation . The second route employs annelation of naphthyridine derivatives with furan-ring precursors, though this method requires stringent temperature control (5–80°C) and yields vary depending on substituent reactivity . Scalability favors the sulfuric acid route due to fewer intermediates.

Q. How is the crystal structure of this compound characterized, and what insights does it provide into its chemical behavior?

- Answer : X-ray diffraction analysis reveals a nearly planar molecular structure with an intramolecular hydrogen bond between the carboxyl group (O19) and the ketone oxygen (O18) (bond length: 2.532 Å; angle: 151.8°). The ethyl group at N5 is perpendicular to the naphthyridine ring (torsion angle: 96.8°), suggesting steric constraints in binding interactions. The unionized carboxyl group and layered crystal packing (Fig. 3 in ) may influence solubility and solid-state stability.

Advanced Research Questions

Q. What structural features correlate with its antimicrobial activity, and how do modifications at C-5 or C-7 impact potency?

- Answer : The planar naphthyridine core and carboxyl group are critical for DNA gyrase inhibition. SAR studies on analogs show:

- C-5 substituents : Ethyl groups enhance lipophilicity and membrane penetration, while bulkier groups (e.g., trifluoromethyl) reduce activity due to steric hindrance .

- C-7 modifications : Pyrrolidinyl derivatives (e.g., 3-aminopyrrolidine) improve water solubility and cytotoxicity, with trans-3-methoxy-4-methylaminopyrrolidine (compound 27l) showing 10-fold higher activity than parent structures .

- Table 1 : Substituent Effects on Antimicrobial IC₅₀

| Substituent (Position) | IC₅₀ (µg/mL) | Notes |

|---|---|---|

| Ethyl (C-5) | 0.12 | Baseline activity |

| Trifluoromethyl (C-5) | 1.5 | Reduced potency |

| 3-Aminopyrrolidine (C-7) | 0.08 | Enhanced solubility |

Q. How can analytical methods resolve ambiguities in tautomeric or conformational states of this compound?

- Answer :

- X-ray crystallography : Resolves tautomerism (e.g., 8-hydroxy vs. 8-oxo forms) by direct observation of hydrogen bonding and bond lengths .

- NMR spectroscopy : ¹H and ¹³C NMR can differentiate keto-enol tautomers via chemical shifts (e.g., δ ~12 ppm for enolic -OH) .

- DFT calculations : Predict stable conformers and validate experimental data, particularly for rotational barriers around the C(14)-N(5) bond .

Q. What methodologies are recommended for synthesizing derivatives while maintaining the furo-naphthyridine core?

- Answer : Key strategies include:

- Acylation : Reacting the carboxyl group with amines (e.g., α-methylbenzylamine) via carbonyl chloride intermediates (SOCl₂, DMF catalyst) yields amide derivatives (67% yield) .

- Cyclocondensation : Thiol or amino substituents at C-7 undergo annelation with aldehydes to form fused rings (e.g., thiazolo derivatives, 94% yield) .

- Metal-catalyzed cross-coupling : Palladium-mediated reactions introduce aryl/heteroaryl groups at C-2 or C-4, though regioselectivity requires careful optimization .

Data Contradictions and Validation

Q. How can conflicting reports about the compound’s tautomeric stability be reconciled?

- Answer : Discrepancies arise from solvent polarity and pH. In aqueous acidic conditions (pH < 3), the 8-oxo tautomer dominates (validated by X-ray ), while polar aprotic solvents (e.g., DMSO) stabilize the enolic form. Reductive methods (TiCl₃/HCl) can force tautomer interconversion for characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.